molecular formula C12H11NO2 B8490055 2-(2-Methylquinolin-8-yl)acetic acid

2-(2-Methylquinolin-8-yl)acetic acid

Cat. No. B8490055
M. Wt: 201.22 g/mol
InChI Key: VPDGLPXGLDGWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08889704B2

Procedure details

A solution of diethyl 2-(2-methylquinolin-8-yl)malonate (2.34 g, 7.77 mmol), 6 N HCl (7.77 mL, 46.6 mmol) in water, and acetic acid (7.77 mL) was heated at 106° C. for 18 hours. After cooling to ambient temperature, the solvent was removed under reduced pressure to give 2-(2-methylquinolin-8-yl)acetic acid (1.56 g, 99.8%) as a solid.
Name
diethyl 2-(2-methylquinolin-8-yl)malonate
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
7.77 mL
Type
reactant
Reaction Step One
Quantity
7.77 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([CH:12](C(OCC)=O)[C:13]([O:15]CC)=[O:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.Cl.C(O)(=O)C>O>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([CH2:12][C:13]([OH:15])=[O:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
diethyl 2-(2-methylquinolin-8-yl)malonate
Quantity
2.34 g
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C=C1)C(C(=O)OCC)C(=O)OCC
Name
Quantity
7.77 mL
Type
reactant
Smiles
Cl
Name
Quantity
7.77 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(C=CC=C2C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 99.8%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.